Cyclosporin J is derived from fungal sources, particularly from Tolypocladium inflatum, the same organism that produces the more widely known cyclosporin A. The production of cyclosporin J involves fermentation processes utilizing specific culture media that can enhance yield and purity.
Cyclosporin J belongs to the class of cyclic undecapeptides. It is classified as an immunosuppressant and is structurally related to other cyclosporins, which include cyclosporin A, B, C, and D. These compounds are characterized by their cyclic structure and the presence of multiple amino acids, which contribute to their biological activity.
The synthesis of cyclosporin J can be approached through various methods, including:
Recent studies have explored microwave-mediated carboxylic acid isonitrile couplings as a novel approach to synthesize cyclosporins. This method facilitates efficient bond formation at ambient temperatures, which can be advantageous for synthesizing complex cyclic structures like cyclosporin J .
Cyclosporin J has a complex cyclic structure consisting of eleven amino acids linked in a specific sequence. Its molecular formula and structural characteristics contribute significantly to its function as an immunosuppressant. The detailed structure includes multiple functional groups that are crucial for its biological activity.
The molecular weight of cyclosporin J is approximately 1202 Da. Structural analysis techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate its three-dimensional configuration and confirm its identity .
Cyclosporin J undergoes various chemical reactions that are essential for its biological function:
The reaction mechanisms involve intricate interactions at the molecular level, where the cyclic structure allows for specific conformational changes upon binding to target proteins. This specificity is key to its pharmacological effects.
Cyclosporin J exerts its immunosuppressive effects primarily by inhibiting T-cell activation. It binds to cyclophilin, leading to the inhibition of calcineurin, an enzyme crucial for activating T-cells via interleukin-2 production.
Research indicates that cyclosporin J has a similar mechanism to cyclosporin A but may exhibit different potency or selectivity profiles against various immune responses .
Cyclosporin J is primarily researched for its potential applications in immunosuppression during organ transplantation and in autoimmune diseases. Its unique properties may also make it suitable for developing new therapeutic agents aimed at modulating immune responses or treating inflammatory conditions.
The discovery of cyclosporins traces back to 1971 when Cyclosporin A was isolated from the filamentous fungus Tolypocladium inflatum (initially classified as Trichoderma polysporum) found in soil samples from Norway (Hardanger Vidda) and Wisconsin. This breakthrough occurred during a systematic screening program for antimicrobial metabolites at Sandoz Laboratories (now Novartis) [1] [5] [7]. Jean-François Borel played a pivotal role in characterizing CsA's unique immunosuppressive profile—marked by a notable absence of myelotoxicity—a finding that diverged significantly from existing immunosuppressants like azathioprine. Hartmann Stähelin also contributed substantially to the early pharmacological profiling [5] [7].
Following CsA's identification and the elucidation of its structure, intensive efforts focused on identifying structurally related metabolites from fungal fermentations. This led to the isolation of numerous naturally occurring analogues (Cyclosporins B through Z and various isoforms) as minor fermentation products. These variants typically arise from substitutions at specific positions within the undecapeptide ring, particularly positions 1, 2, 4, 5, 7, and 11 [1] [2] [8]. Cyclosporin J was characterized as one such natural analogue, distinguished primarily by its specific amino acid residue at position 3. The discovery of these variants was driven by:
Table 1: Key Milestones in Cyclosporin Variant Discovery and Characterization
Time Period | Primary Focus | Key Outcomes | Significant Variants Identified/Developed |
---|---|---|---|
Early 1970s | Initial Discovery & Isolation | Isolation of Cyclosporin A from T. inflatum; Identification of immunosuppressive potential without myelotoxicity | Cyclosporin A |
Mid-Late 1970s | Fermentation Optimization & Minor Component Identification | Development of methods to isolate minor metabolites from CsA fermentations; Structural elucidation of natural analogues | Cyclosporins B, C, D, E, G, H, I, J |
1980s-1990s | SAR Studies & Clinical Development | Understanding the role of specific residues (e.g., Bmt, MeBmt, position 3 substitutions); Development of semi-synthetic analogues | Cyclosporin G (Val²), SDZ 214-103, FR901459 |
2000s-Present | Non-Immunosuppressive Applications & Biosynthesis | Focus on analogues lacking calcineurin inhibition; Genomic understanding of NRPS (SimA); Engineered biosynthesis | Alisporivir (Debio 025), SCY-635, [D-Sar³]CsA variants |
The exploration of variants like Cyclosporin J was fundamental in delineating the two-domain model of CsA function: one domain (involving residues like MeBmt¹, Aba², MeLeu⁴, MeVal⁵, MeLeu¹⁰) primarily responsible for Cyclophilin A (CypA) binding, and a second effector domain (primarily residues MeLeu⁴, MeLeu⁶, MeLeu⁹, MeVal¹¹) essential for the CypA-CsA complex to inhibit calcineurin. Residues like position 3 (Thr in CsA) were found to be more amenable to modification without completely abolishing CypA binding, potentially altering the complex's affinity for calcineurin or enabling interactions with other targets [4] [10]. This understanding paved the way for developing non-immunosuppressive analogues like Alisporivir, which retain Cyp binding and antiviral or neuroprotective effects [3] [10].
Cyclosporin J, like other naturally occurring cyclosporins, is biosynthesized by specific fungi via a complex non-ribosomal peptide synthetase (NRPS) pathway. Primary Production: The principal source organism for the cyclosporin family, including Cyclosporin J, is the ascomycete fungus Tolypocladium inflatum (Order: Hypocreales; Family: Ophiocordycipitaceae). This fungus exhibits a dual lifestyle: a saprotrophic phase in soil and a pathogenic phase infecting beetle larvae. The sexual stage (Elaphocordyceps/Tolypocladium) occurs only on an infected insect host [2] [6]. While strain NRRL 8044 (ATCC 34921) is historically famous as the original source of CsA, numerous other T. inflatum strains, as well as related Tolypocladium species (T. niveum, T. cylindrosporum, T. tundrense, T. terricola), are known producers of cyclosporin mixtures containing variants like Cyclosporin J [2] [6].
Secondary Producers: Beyond the Tolypocladium genus, several other fungal genera possess the biosynthetic machinery for cyclosporin production, though often with different profiles and yields:
Table 2: Fungal Producers of Cyclosporins and Characterized Output
Fungal Species/Strain | Classification | Ecological Niche | Primary Cyclosporins Produced | Production Context |
---|---|---|---|---|
Tolypocladium inflatum NRRL 8044 | Ophiocordycipitaceae | Soil saprobe; Insect pathogen | Cyclosporin A (major), Cyclosporin J (minor), B, C, D, etc. | Original industrial strain; Submerged fermentation |
Tolypocladium niveum UAMH 2472 | Ophiocordycipitaceae | Soil saprobe; Insect pathogen | Cyclosporin A, Cyclosporin J and other variants | Submerged fermentation |
Tolypocladium cylindrosporum | Ophiocordycipitaceae | Insect pathogen | Cyclosporin A, Cyclosporin J and other variants | Spore surface layer; Associated with insecticidal activity |
Acremonium luzulae (Gliomastix luzulae) | Hypocreaceae? | Plant surface (epiphyte/antagonist) | Cyclosporin C | Antagonism against phytopathogens |
Beauveria bassiana | Cordycipitaceae | Entomopathogen | Cyclosporin A and variants | Virulence factor? |
Neocosmospora vasinfecta | Nectriaceae | Phytopathogen | Cyclosporin A, C | Secondary metabolite in solid culture |
Stachybotrys chartarum No. 19392 | Stachybotryaceae | Cellulolytic fungus | FR901459 (Cyclosporin analogue) | Antifungal activity; Morphological alterations |
Biosynthesis: Cyclosporin biosynthesis is catalyzed by a single, giant multi-modular enzyme, cyclosporin synthetase (SimA), a nonribosomal peptide synthetase (NRPS). This enzyme, encoded by the simA gene, is one of the largest and most complex NRPSs known (~1.7 MDa), integrating 40 sequential catalytic reactions. The simA gene resides within a biosynthetic gene cluster (BGC) in the T. inflatum genome [6].
Cluster Features and Regulation: The cyclosporin BGC in T. inflatum includes:
The production of different cyclosporin variants (like A vs. J) by the same strain arises from the substrate flexibility of specific A domains within SimA. While highly specific for certain residues (e.g., the A domain for MeBmt¹ is highly selective), the A domains for positions like 2 and 3 can accept multiple similar amino acids (e.g., α-aminobutyrate vs. alanine at position 2; threonine vs. other residues at position 3). This inherent flexibility, combined with feeding strategies using non-natural amino acids, allows for the generation of diverse cyclosporin libraries, including enhanced production of naturally minor components like Cyclosporin J under specific conditions [2] [6].
Cyclosporin J belongs to the family of cyclic undecapeptides characterized by a conserved macrocyclic backbone comprising 11 amino acids, including several N-methylated amino acids and the signature polyketide-extended amino acid MeBmt at position 1. Its distinction from other cyclosporins, particularly Cyclosporin A (CsA), lies in precise amino acid substitutions that critically influence its three-dimensional conformation and biological interactions.
Core Structure and Key Modification:
Impact on Structure and Dynamics: Studies utilizing NMR spectroscopy and molecular dynamics (MD) simulations on various cyclosporins reveal that while the overall macrocyclic scaffold remains similar, substitutions like the one at position 3 can induce subtle but crucial local conformational shifts and alter backbone flexibility. The MeThr³ in CsA participates in the intricate hydrogen-bonding network stabilizing the β-sheet turn structure characteristic of the "active" conformation when bound to Cyclophilin A (CypA). Replacing the polar, hydrogen-bonding capable Thr side chain with the hydrophobic Abu side chain in CsJ disrupts this specific interaction network. This alteration affects the molecule's ability to adopt the precise conformation required for high-affinity binding to CypA and, crucially, the subsequent optimal orientation of the Cyp-Cs complex for calcineurin inhibition [4] [10].
Functional Consequences of Structural Differentiation: The structural change at position 3 has profound implications for biological activity:
Table 3: Structural and Functional Comparison: Cyclosporin A vs. Cyclosporin J
Characteristic | Cyclosporin A (CsA) | Cyclosporin J (CsJ) | Functional Consequence |
---|---|---|---|
Position 1 | (4R)-4-[(1E,2R)-1-Hydroxy-2-methyl-4-hexen-1-yl]-4-methyl-N-methyl-L-threonine (MeBmt) | (4R)-4-[(1E,2R)-1-Hydroxy-2-methyl-4-hexen-1-yl]-4-methyl-N-methyl-L-threonine (MeBmt) | Unchanged: Critical for Cyclophilin binding affinity. |
Position 2 | N-Methyl-L-α-aminobutyric acid (MeAba) | N-Methyl-L-α-aminobutyric acid (MeAba) | Unchanged: Contributes to overall structure/Cyp binding. |
Position 3 | N-Methyl-L-threonine (MeThr) | N-Methyl-L-2-aminobutyric acid (MeAbu) | Key Difference: Loss of β-hydroxyl group. Disrupts H-bond network crucial for calcineurin binding complex formation. Abolishes immunosuppression. Alters conformation/permeability. |
Position 4 | N-Methyl-L-leucine (MeLeu) | N-Methyl-L-leucine (MeLeu) | Unchanged: Critical "effector" residue for calcineurin binding. |
Position 5 | N-Methyl-L-leucine (MeLeu) | N-Methyl-L-leucine (MeLeu) | Unchanged: Part of effector domain. |
Core Structure | Cyclic undecapeptide; 7 N-methylated amide bonds | Cyclic undecapeptide; 7 N-methylated amide bonds | Unchanged: Defines the cyclosporin family. |
Primary Biological Activity (Known) | Potent immunosuppression (via CypA-Calcineurin inhibition); Moderate antifungal; Antiviral potential; MPTP inhibition | Negligible immunosuppression; Potential MPTP inhibition (inferred); Antifungal; Antiviral potential | Fundamental divergence: Loss of calcineurin targeting defines CsJ as non-immunosuppressive. Retained Cyp binding enables other bioactivities. |
Conformation (Solution) | Dynamic equilibrium; Key bioactive conformation involves H-bonds stabilizing a β-sheet turn, involving MeLeu⁴ CO and MeAbu² NH, MeVal¹¹ CO and MeLeu⁶ NH, and MeLeu⁶ CO and MeLeu⁹ NH. Thr³ OH may participate. | Altered H-bond network due to lack of Thr³ OH. Likely shift in conformational equilibrium. Reduced propensity for the precise CypA-bound conformation. | Impacts CypA binding kinetics/complex stability and severely disrupts calcineurin interface formation. Alters membrane permeability profile. |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7